2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide
Description
2-(2-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide is a brominated and fluorinated phenoxyacetamide derivative characterized by a cyclopropylamine substituent. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and boron-containing derivatives. Its molecular structure includes a phenoxy ring substituted with bromine and fluorine at positions 2 and 4, respectively, linked to an acetamide group bearing a cyclopropyl moiety. The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions, as evidenced by protocols using Pd(dppf)Cl₂ and dioxane under nitrogen atmosphere .
Key physicochemical properties include a molecular weight of approximately 336 g/mol (based on m/z = 336 (M+H)⁺) and a yellow solid state post-purification via chromatography . Its structural uniqueness lies in the electron-withdrawing bromo and fluoro groups, which influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRJTSAYADFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-fluorophenol.
Formation of Intermediate: The intermediate compound, 2-(2-bromo-4-fluorophenoxy)acetic acid, is synthesized by reacting 2-bromo-4-fluorophenol with chloroacetic acid under basic conditions.
Cyclopropylation: The final step involves the reaction of the intermediate with cyclopropylamine to form 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, affecting their function. The cyclopropyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at position 2 (target compound) versus 3 (Example 80 ) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions.
- N-Substituents : Cyclopropyl (target) versus isopropyl (Example 84 ) or aryl groups (CAS 433947-52-5 ) influence solubility and metabolic stability. Cyclopropyl’s small size enhances membrane permeability.
- Synthesis Yields: Lower yields (21% ) in Suzuki-Miyaura couplings for brominated derivatives contrast with higher yields (81% ) in multicomponent reactions for non-brominated analogues.
Physicochemical and Analytical Data
Chromatographic Behavior
Compounds with similar backbones exhibit distinct retention factors (Rf) based on polarity:
- N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Rf = 0.32 (EtOAc/hexane)
- 2-(4-Fluorophenoxy)-N-cyclopropylacetamide: Expected lower Rf due to cyclopropyl’s non-polar nature.
Thermal Stability
- Melting points range widely: 75–84°C for butyrylphenoxy derivatives vs. 150–152°C for cyclohexyl-substituted compounds . Bromine and fluorine increase melting points via enhanced intermolecular forces.
Biological Activity
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H11BrFNO2
- CAS Number : 903173-03-5
The biological activity of 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways.
Target Receptors
Research indicates that compounds with similar structures often target receptors involved in cell signaling, such as phosphoinositide-3-kinases (PI3Ks) and succinate dehydrogenase (SDH). These interactions can lead to significant biological effects, including:
- Anticancer Activity : Inhibition of tumor growth through modulation of signaling pathways.
- Antimicrobial Effects : Potential activity against various pathogens.
Biological Activity Overview
The biological activities of 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation via PI3K inhibition. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation. |
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Activity :
- Research has shown that derivatives of phenoxyacetamides exhibit antibacterial properties. For instance, a related compound displayed significant antibacterial action against pathogens, suggesting a potential for 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide in antimicrobial applications.
- Inflammation Modulation :
Comparative Analysis
When compared with other compounds in its class, 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide shows unique properties due to the presence of the bromine and fluorine substituents, which may enhance its binding affinity to biological targets.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | TBD | Anticancer/Antimicrobial |
| Indole derivative | 0.40 | Anticancer |
| Phenoxyacetamide derivative | TBD | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
